molecular formula C8H5F3N2 B1395310 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918514-78-0

2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

货号: B1395310
CAS 编号: 918514-78-0
分子量: 186.13 g/mol
InChI 键: UXMRGLRMNQNTGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both a pyrrole and a pyridine ring fused together, with a trifluoromethyl group attached to the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) is used in the presence of a base and a catalyst . The reaction conditions often involve temperatures ranging from 0°C to 100°C and reaction times from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize high-throughput reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .

化学反应分析

Types of Reactions

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolo[2,3-b]pyridine derivatives with reduced functional groups .

科学研究应用

PDE4B Inhibition

One significant application of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives is their role as selective phosphodiesterase 4B (PDE4B) inhibitors. PDE4B is implicated in inflammatory processes and central nervous system (CNS) disorders. Recent studies have identified compounds based on this scaffold that exhibit potent inhibition of PDE4B, with IC50 values ranging from 0.11 to 1.1 μM. These compounds demonstrated significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions, suggesting their potential use in treating inflammatory diseases and CNS disorders .

SGK-1 Kinase Inhibition

Another promising application involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). Compounds derived from this compound have been shown to inhibit SGK-1 kinase activity effectively. This inhibition is relevant for conditions such as chronic renal disease and cardiovascular diseases where SGK-1 plays a critical role in sodium transport and cell proliferation . The therapeutic potential of these compounds includes managing electrolyte balance and mitigating renal damage .

Pesticide Development

The trifluoromethyl group in pyridine derivatives enhances their biological activity, making them suitable candidates for agrochemical applications. Research indicates that trifluoromethylpyridines can serve as effective intermediates in the synthesis of novel pesticides and herbicides. Their unique electronic properties contribute to improved efficacy against pests while potentially reducing environmental impact .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrole ring and subsequent introduction of the trifluoromethyl group. The structural variations within this class of compounds significantly influence their biological activity.

SAR Insights

A detailed SAR analysis reveals that modifications at specific positions on the pyrrolo[2,3-b]pyridine scaffold can enhance selectivity and potency against targeted enzymes like PDE4B and SGK-1. For instance, substituents at the 2 or 5 positions can markedly affect binding affinity and inhibitory potency .

PDE4B Inhibitors

In a study focused on synthesizing a series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 11h emerged as a lead candidate due to its selective inhibition profile against PDE4B with minimal activity on other receptors . This compound's favorable pharmacokinetic properties suggest its potential for further development into a therapeutic agent.

SGK-1 Inhibitors

Another case study highlighted the efficacy of certain derivatives in inhibiting SGK-1 activity in vitro, demonstrating their potential application in treating renal and cardiovascular diseases . The dosage regimen proposed for these compounds suggests a therapeutic window conducive to clinical applications.

作用机制

The mechanism of action of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The exact pathways involved depend on the specific application and target molecule.

生物活性

The compound 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its potential as a therapeutic agent against various diseases.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with trifluoromethylating agents. The introduction of the trifluoromethyl group significantly impacts the compound's electronic properties and biological activity.

Biological Activity Overview

The biological activity of this compound derivatives has been explored primarily in the context of their inhibition of specific enzymes and receptors associated with various diseases.

1. Phosphodiesterase Inhibition

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). For instance, compound 11h exhibited an IC50 value of approximately 0.48 μM against PDE4B, demonstrating significant inhibition of TNF-α release from macrophages under pro-inflammatory stimuli . This suggests a promising role in treating inflammatory conditions.

CompoundTargetIC50 (μM)% Inhibition
11hPDE4B0.4899% at 10 μM

2. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Another area of interest is the inhibition of FGFRs, which are critical in tumorigenesis. Compound 4h showed potent inhibitory activity against FGFR1-4 with IC50 values ranging from 7 to 712 nM. This compound not only inhibited breast cancer cell proliferation but also induced apoptosis and suppressed migration and invasion in vitro .

CompoundFGFR TargetIC50 (nM)
4hFGFR17
FGFR29
FGFR325
FGFR4712

3. SGK-1 Kinase Inhibition

The compound has also been reported to inhibit SGK-1 kinase activity, which is implicated in various disorders including cancer and metabolic diseases. The inhibition mechanism involves binding to the ATP site of the kinase, thereby blocking its activity .

Case Studies

Several case studies illustrate the biological efficacy of these compounds:

  • Inflammation and Autoimmune Disorders : The PDE4B inhibitors derived from the pyrrolo[2,3-b]pyridine scaffold have shown promise in reducing inflammatory cytokine production in models of autoimmune diseases.
  • Cancer Therapy : The FGFR inhibitors have been evaluated in preclinical models for breast cancer, demonstrating significant antiproliferative effects and potential for further development as anticancer agents.

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves regioselective functionalization of the pyrrolo[2,3-b]pyridine core. For trifluoromethylation at the 2-position, halogenation followed by cross-coupling reactions (e.g., Suzuki-Miyaura with trifluoromethyl boronic acids) is common. For example:

  • Step 1 : Bromination of 1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone at room temperature .
  • Step 2 : Pd-catalyzed coupling with trifluoromethyl boronic acid under Na₂CO₃ and TPPTS in MeCN/water at 100°C .
    Alternative routes include direct trifluoromethylation via radical pathways using Selectfluor® in acetonitrile .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key characterization tools include:

  • ¹H/¹⁹F NMR : The trifluoromethyl group shows a distinct singlet near δ -70 ppm in ¹⁹F NMR. Aromatic protons in the pyrrolo[2,3-b]pyridine ring appear as doublets (J ≈ 4–5 Hz) between δ 7.2–8.2 ppm .
  • HRMS : Molecular ion peaks ([M+H]⁺) are observed at m/z ≈ 201–203 (C₈H₅F₃N₂⁺) .
  • X-ray crystallography : Used to confirm regiochemistry and hydrogen-bonding interactions in solid-state structures .

Q. What biological targets are associated with this scaffold?

  • Methodological Answer : this compound derivatives are explored as:

  • Kinase inhibitors : FGFR1-3 (IC₅₀ = 7–25 nM), with the trifluoromethyl group enhancing hydrophobic interactions in the ATP-binding pocket .
  • Anticancer agents : Derivatives induce apoptosis in mesothelioma models by inhibiting CDK1 and survivin phosphorylation .
  • MTH1 inhibitors : Structural analogs disrupt nucleotide metabolism in cancer cells .

Advanced Research Questions

Q. How do substituent effects at the 3- and 5-positions modulate FGFR selectivity?

  • Methodological Answer :

  • Hydrogen-bond acceptors at C5 : Substituents like methoxyphenyl improve FGFR1 binding (ΔG = -9.8 kcal/mol) by forming hydrogen bonds with Gly485 .
  • Hydrophobic groups at C3 : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) enhance selectivity for FGFR1 over FGFR4 (712 nM IC₅₀) by occupying a hydrophobic subpocket .
  • Data-driven optimization : Use molecular dynamics (MD) simulations to compare binding poses of analogs (e.g., compound 4h vs. 3f ) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Methodological Answer : Contradictions often arise from divergent assay conditions or substituent positioning. Strategies include:

  • Meta-analysis : Compare IC₅₀ values for 2-(trifluoromethyl) derivatives in FGFR1 (7 nM ) vs. CDK1 (1.2 µM ).
  • Proteome-wide profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .
  • Crystallography : Resolve ambiguities in binding modes (e.g., trifluoromethyl vs. methyl groups in the hinge region) .

Q. What strategies improve pharmacokinetic properties of this scaffold?

  • Methodological Answer :

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at C7 to reduce CYP450-mediated oxidation .
  • Solubility : Replace methyl esters with PEGylated moieties (e.g., methyl 2-[(pyrrolo[2,3-b]pyridinyl)oxy]benzoate derivatives) .
  • In vivo efficacy : In mesothelioma xenografts, i.p. administration of 3f achieves 58–75% tumor inhibition via enhanced apoptotic signaling .

属性

IUPAC Name

2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-4-5-2-1-3-12-7(5)13-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMRGLRMNQNTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20712350
Record name 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918514-78-0
Record name 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20712350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。